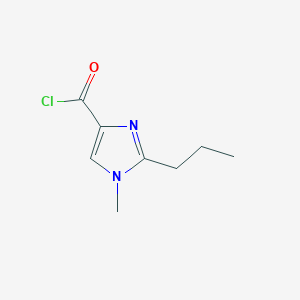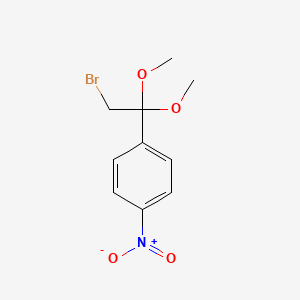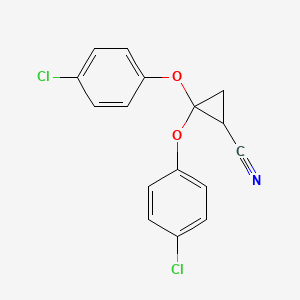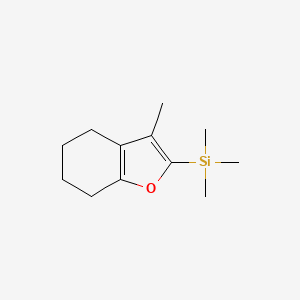
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a propyl group at the 2-position, and a carbonyl chloride group at the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Thionyl Chloride:
Nickel Catalysts: Employed in the cyclization of amido-nitriles.
Amines and Alcohols: Utilized in substitution reactions to form amides and esters.
Major Products Formed
Aplicaciones Científicas De Investigación
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-methyl-2-propyl-1H-imidazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-imidazole-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position.
1-Methyl-1H-imidazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the propyl group at the 2-position and the carbonyl chloride group at the 4-position provides distinct chemical properties compared to other imidazole derivatives .
Propiedades
Número CAS |
700345-96-6 |
|---|---|
Fórmula molecular |
C8H11ClN2O |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
1-methyl-2-propylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-7-10-6(8(9)12)5-11(7)2/h5H,3-4H2,1-2H3 |
Clave InChI |
KKAWRBHEOIQDCK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CN1C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)


![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)

![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)


